N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxepin ring fused with an indole moiety
Properties
Molecular Formula |
C22H19F3N2O4 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C22H19F3N2O4/c23-22(24,25)21(29)16-12-27(17-5-2-1-4-15(16)17)13-20(28)26-11-14-6-7-18-19(10-14)31-9-3-8-30-18/h1-2,4-7,10,12H,3,8-9,11,13H2,(H,26,28) |
InChI Key |
QWPMONTUHZMFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxepin Ring: This can be achieved by condensing catechol with an appropriate aldehyde under acidic conditions to form the benzodioxepin structure.
Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzodioxepin and indole derivatives are then coupled using a suitable linker, such as a methyl group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Halogenation or nitration reactions can introduce halogen or nitro groups into the benzodioxepin or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.
2,2,2-Trifluoroacetyl indole: Another precursor used in the synthesis.
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of a benzodioxepin ring and an indole moiety, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
